2-Ethynylpyridin-3-amine
Overview
Description
2-Ethynylpyridin-3-amine is a useful research compound. Its molecular formula is C7H6N2 and its molecular weight is 118.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of N-Oxides of Pyridylacetylenic Amines : A study by Ikramov et al. (2021) focused on synthesizing N-oxides of pyridylacetylenic amines, which involved 2-ethylpyridine. This research highlights the process of converting 2-methyl-5-ethylpyridine to 2-methyl-5-vinylpyridine and subsequently to 2-methyl-5-ethynylpyridine. The synthesized products were analyzed using IR and PMR spectroscopy (Ikramov et al., 2021).
Preparation of Tetrahydropyridines : Fukuda and Utimoto (1987) described the intramolecular addition of amine to carbon-carbon triple bonds in 5-alkynylamines to produce 2,3,4,5-tetrahydropyridines. This method involves the catalytic action of an aurate salt and has been used in synthesizing components of ant venom (Fukuda & Utimoto, 1987).
Hydrohalogenation of Ethynylpyridines : Muragishi et al. (2017) achieved efficient hydrochlorination of 2-ethynylpyridines without special reagents. The study found that ethynylpyridine reacts with hydrochloric acid to form a pyridinium salt, enhancing the electrophilicity of the ethynyl group and facilitating nucleophilic addition of halide anions, yielding high yields of 2-(2-chloroethenyl)pyridine (Muragishi, Asahara, & Nishiwaki, 2017).
Redox-Activated Amines in C(sp3)–C(sp) and C(sp3)–C(sp2) Bond Formation : Ociepa et al. (2018) presented a metal-free photoredox strategy for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from redox-activated primary amine derivatives. This study demonstrates the scalability and broad substrate scope of this reaction, which is significant for the synthesis of functionalized alkynes and (E)-alkenes (Ociepa, Turkowska, & Gryko, 2018).
Copper(I)-Catalyzed Synthesis of 3-Amino-2-pyrones and 2,5-Dihydrofurans : A study by Snieckus (2015) reported a three-component reaction of propargyl alcohols, aldehydes, and amines under copper(I) catalysis. This method is significant for the synthesis of biologically active compounds, showcasing the versatility of 3-amino-2-pyrones and 2,5-dihydrofurans in chemical synthesis (Snieckus, 2015).
Evaluation as a Soil Nitrification Inhibitor : McCarty and Bremner (1990) evaluated 2-ethynylpyridine as a soil nitrification inhibitor. Their research showed that it is a potent inhibitor, comparing favorably with other nitrification inhibitors. This finding is significant for agricultural applications, particularly for retarding nitrification of fertilizer nitrogen in soil (McCarty & Bremner, 1990).
Properties
IUPAC Name |
2-ethynylpyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-7-6(8)4-3-5-9-7/h1,3-5H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZCMKJLVRSWTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC=N1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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